N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Description
N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic compound featuring a hybrid structure combining indole and isoquinoline moieties. The indole ring is substituted at the 4-position with a 2-methoxyethyl group, while the isoquinoline core contains a methyl substituent at position 2 and a carboxamide linkage.
Properties
Molecular Formula |
C22H21N3O3 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-2-methyl-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C22H21N3O3/c1-24-14-18(15-6-3-4-7-16(15)22(24)27)21(26)23-19-8-5-9-20-17(19)10-11-25(20)12-13-28-2/h3-11,14H,12-13H2,1-2H3,(H,23,26) |
InChI Key |
UVXXHPQGXTWIBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=C4C=CN(C4=CC=C3)CCOC |
Origin of Product |
United States |
Preparation Methods
Alkylation of Indole
The methoxyethyl side chain is introduced via N-alkylation of indole-4-amine. A representative procedure involves:
-
Reagents : Indole-4-amine, 2-bromoethyl methyl ether, sodium hydride (NaH).
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Solvent : Anhydrous dimethylformamide (DMF).
-
Conditions : 0°C to room temperature, 12–16 hours under nitrogen.
-
Yield : 75–85% after column chromatography (silica gel, hexane/ethyl acetate).
Mechanistic Insight : NaH deprotonates the indole nitrogen, enabling nucleophilic substitution at the bromoethyl ether. Steric hindrance at the indole C2 and C3 positions favors alkylation at N1.
Synthesis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid
Multicomponent Reaction (MCR) Approach
A Lewis acid/organocatalyst-cocatalyzed MCR constructs the dihydroisoquinoline core:
-
Substrates :
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2-(1-Alkynyl)benzaldehyde (e.g., 2-(prop-1-yn-1-yl)benzaldehyde).
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Methylamine (for C2-methyl group).
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Ethyl glyoxylate (ketone equivalent for C1-oxo group).
-
-
Catalysts : Silver triflate (AgOTf, 10 mol%) and L-proline (20 mol%).
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Solvent : Dichloroethane (DCE).
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Conditions : 60°C, 24 hours.
-
Yield : 68–72% after acid hydrolysis to the carboxylic acid.
Key Observation : The AgOTf/L-proline system promotes imine formation and subsequent cyclization, while the methylamine ensures regioselective incorporation of the C2-methyl group.
Oxidation and Functionalization
Post-cyclization, the ethyl ester is hydrolyzed to the carboxylic acid:
Amide Coupling to Assemble the Final Product
Carbodiimide-Mediated Coupling
The indole amine and isoquinoline carboxylic acid are conjugated using EDCl/HOBt:
-
Reagents :
-
1-(2-Methoxyethyl)-1H-indol-4-amine (1 equiv).
-
2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (1.2 equiv).
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.5 equiv).
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Hydroxybenzotriazole (HOBt, 1.5 equiv).
-
-
Solvent : Dichloromethane (DCM).
-
Conditions : 0°C to room temperature, 12 hours.
Optimization Note : Excess carboxylic acid (1.2 equiv) compensates for steric hindrance during amide bond formation.
Alternative Routes and Modifications
Suzuki-Miyaura Cross-Coupling for Diversification
Halogenated intermediates (e.g., bromo-substituted dihydroisoquinolines) enable late-stage diversification:
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Substrates : 4-Bromo-2-methyl-1-oxo-1,2-dihydroisoquinoline.
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Catalyst : Pd(PPh₃)₄ (5 mol%).
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Ligand : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos).
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| MCR with AgOTf/L-proline | High atom economy; single-step core formation | Sensitive to moisture; requires inert conditions |
| EDCl/HOBt coupling | Mild conditions; commercial availability | Moderate yields due to steric hindrance |
| Suzuki cross-coupling | Enables structural diversification | Requires halogenated precursors; additional steps |
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The carbonyl group in the isoquinoline carboxamide can be reduced to an alcohol.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety might yield indole-2-carboxylic acid derivatives, while reduction of the carbonyl group could produce isoquinoline-4-carbinol derivatives.
Scientific Research Applications
Biological Activities
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has demonstrated various biological activities:
Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against a range of bacteria and fungi. This suggests that this compound may also possess similar effects.
Anticancer Potential : Research indicates that indole and isoquinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies on this compound suggest it may interact with specific molecular targets involved in cancer pathways.
Applications in Scientific Research
The applications of this compound span several areas:
Drug Development
Due to its promising biological activities, this compound is a candidate for further development into new antimicrobial and anticancer agents. Its unique structural features allow for modifications that can enhance efficacy and reduce toxicity.
Molecular Docking Studies
Molecular docking studies can be employed to predict how this compound interacts with various biological targets. Such studies help in understanding its mechanism of action and optimizing its structure for better activity.
Biological Assays
In vitro assays can be conducted to evaluate the effectiveness of this compound against specific pathogens or cancer cell lines. This data is crucial for determining its therapeutic potential.
Case Studies
Several case studies have highlighted the potential of indole and isoquinoline derivatives in medicinal chemistry:
| Study | Findings |
|---|---|
| Antimicrobial Activity Study | A series of indole derivatives were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations. |
| Anticancer Activity Evaluation | Indole-based compounds were shown to induce apoptosis in breast cancer cells through mitochondrial pathways, suggesting a similar potential for this compound. |
| Molecular Docking Analysis | Docking studies indicated strong binding affinity to specific kinases involved in cancer progression, supporting further investigation into this compound's mechanism of action. |
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the isoquinoline carboxamide group can modulate these interactions. This compound may affect signaling pathways, such as the PI3K/Akt or MAPK pathways, leading to changes in cellular processes like proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Indole Substituents
a. N-[2-(1H-Indol-3-yl)ethyl]-2-isopropyl-1-oxoisoquinoline-4-carboxamide ()
- Key Differences: Indole substitution at 3-position (vs. 4-position in the target compound). Isoquinoline substituent: isopropyl (vs. methyl in the target). Linker: ethyl carboxamide (vs. direct N-methoxyethyl attachment).
- Implications: The indol-3-yl group may alter binding orientation in biological targets compared to the 4-position. The bulkier isopropyl group on the isoquinoline could reduce steric accessibility compared to the methyl group .
b. 1-(2,4-Dimethoxyphenyl)-N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-5-oxopyrrolidine-3-carboxamide ()
- Key Differences: Replaces the isoquinoline core with a pyrrolidine-3-carboxamide linked to a dimethoxyphenyl group. Molecular weight: 437.5 g/mol (vs. higher MW for the target compound, inferred from structural complexity).
- Implications :
Analogues with Spirocyclic or Halogenated Modifications
a. N-[2-(1H-Indol-3-yl)ethyl]-2'-(2-Methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide ()
- Key Differences: Incorporates a spirocyclopentane-isoquinoline system (vs. planar isoquinoline in the target). Indole substitution at 3-position with an ethyl linker.
b. N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide (CAS 1324062-53-4, )
- Key Differences :
- Indole substitution at 1-position with a chloro group (vs. 4-position methoxyethyl).
- Ethyl linker between indole and carboxamide.
- Implications :
Quinolinone-Based Analogues ()
Compounds such as 7-hydroxy-4-methyl-1-(2-oxo-1,2-dihydro-indol-3-ylideneamino)-1H-quinolin-2-one (4a) and derivatives:
- Key Differences: Replace isoquinoline with a quinolin-2-one core. Substituents: Hydroxy, methoxy, or nitro groups on the quinoline or indole rings.
- Implications: The quinolinone scaffold may favor hydrogen bonding but lacks the isoquinoline’s planar aromaticity, altering binding kinetics .
Research Findings and Implications
- Positional Isomerism : Indole substitution at the 4-position (target compound) vs. 3-position () may critically influence target engagement, as seen in kinase inhibitors where indole positioning affects ATP-binding pocket interactions.
- Substituent Effects : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to ethyl or halogenated analogues .
Biological Activity
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its cytotoxicity, antimicrobial effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 420.5 g/mol. The structure features an indole moiety and an isoquinoline derivative, which are known to contribute to various biological activities.
Cytotoxicity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, analogs have shown potent activity against MDA-MB-468 triple-negative breast cancer cells. Compounds with similar scaffolds have been reported to inhibit cell proliferation with IC50 values in the low micromolar range .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1h | MDA-MB-468 | 5.2 |
| Compound 3a | MDA-MB-468 | 3.8 |
| Compound 3k | A549 (lung cancer) | 4.5 |
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Studies have shown that certain derivatives exhibit minimum inhibitory concentrations (MICs) as low as 0.98 µg/mL against MRSA, indicating strong antibacterial activity .
Table 2: Antimicrobial Activity
| Compound Name | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound 3k | MRSA | 0.98 |
| Compound 3b | Mycobacterium tuberculosis | 0.75 |
| Compound 3e | Staphylococcus aureus | 3.90 |
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.
- Antibacterial Mechanisms : It may disrupt bacterial cell wall synthesis or interfere with protein synthesis, leading to cell death.
- Synergistic Effects : Certain studies suggest that combining this compound with established chemotherapeutic agents enhances its efficacy against resistant strains .
Case Studies
A recent study investigated the effects of this compound on a panel of cancer cell lines and bacterial strains:
Case Study Summary
- Objective : To evaluate the cytotoxic and antimicrobial effects of the compound.
- Methods : In vitro assays were conducted using MTT assays for cytotoxicity and broth microdilution methods for antimicrobial testing.
- Results : The compound exhibited selective cytotoxicity against breast cancer cells while showing significant antibacterial activity against MRSA.
Q & A
Q. What are the critical steps and considerations for synthesizing N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide with high purity?
- Methodological Answer : Synthesis requires precise control of reaction parameters:
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Temperature : Optimal ranges (e.g., 60–80°C) to prevent side reactions .
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Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
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Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential for isolating the target compound. HPLC may be used for final purity assessment (>95%) .
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Yield Optimization : Sequential coupling reactions (e.g., amide bond formation between indole and isoquinoline moieties) require stoichiometric precision .
Table 1 : Example Reaction Conditions
Step Reagents/Conditions Yield (%) Purity (HPLC) Indole activation 2-Methoxyethyl chloride, K₂CO₃, DMF, 70°C 65 85% Amide coupling EDC/HOBt, DCM, RT 72 92% Final purification Silica chromatography (EtOAc/hexane 3:7) 58 98%
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the methoxyethyl and methyl groups. For example, the indole NH proton typically appears at δ 10.2–10.5 ppm .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray Crystallography : Resolves ambiguous stereochemistry; used in related isoquinoline derivatives to confirm dihedral angles between aromatic systems .
- HPLC-PDA : Ensures purity and detects trace impurities (<0.1%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?
- Methodological Answer : Contradictions often arise from variations in:
-
Assay Conditions : Compare IC₅₀ values under standardized pH, temperature, and cell lines (e.g., using MTT assays in HepG2 vs. HEK293 cells) .
-
Structural Analogues : Test derivatives with modified substituents (e.g., replacing methoxyethyl with ethoxyethyl) to isolate pharmacophore contributions .
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Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity metrics across labs .
Table 2 : Example Biological Data Comparison
Study Cell Line IC₅₀ (µM) Key Substituent A HepG2 0.45 Methoxyethyl B HEK293 1.20 Ethoxyethyl
Q. What strategies are employed to elucidate the mechanism of action (MoA) of this compound in pharmacological studies?
- Methodological Answer :
- Target Engagement Assays : Use fluorescence polarization to measure binding affinity to proposed targets (e.g., Bcl-2/Mcl-1 proteins) .
- Molecular Dynamics (MD) Simulations : Model interactions between the compound’s isoquinoline core and hydrophobic binding pockets .
- Knockout Models : CRISPR-Cas9 gene editing in cell lines to validate target dependency (e.g., apoptosis pathways) .
Q. How do structural modifications at the methoxyethyl or methyl groups influence pharmacokinetic (PK) properties?
- Methodological Answer :
- LogP Optimization : Replace the methoxyethyl group with hydrophilic groups (e.g., hydroxyl) to enhance solubility. LogP shifts from 3.2 to 2.1 correlate with improved bioavailability .
- Metabolic Stability : Introduce deuterium at the methyl group to reduce CYP450-mediated oxidation, as shown in analogs with extended plasma half-lives (t₁/₂ from 2.1 to 4.3 hours) .
- In Silico Predictions : Use tools like SwissADME to forecast ADME profiles before synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
